

Solubility Profiling & Process Optimization for 2-(2-Oxopropoxy)benzotrile

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Compound of Interest

Compound Name: 2-(2-Oxopropoxy)benzotrile

CAS No.: 49615-91-0

Cat. No.: B2771291

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Executive Summary

2-(2-Oxopropoxy)benzotrile (CAS: 49615-91-0), also known as 2-acetonyloxybenzotrile, is a critical intermediate in the synthesis of benzofuran derivatives and anti-arrhythmic agents. [1][2] Its structure—comprising a lipophilic aromatic ring, a polar nitrile group, and a flexible acetonyloxy ether linkage—creates a complex solubility profile that often challenges process chemists during purification. [1][2]

This guide moves beyond simple solvent lists. It provides a mechanistic analysis of the molecule's solvation behavior, a predicted solubility matrix based on Hansen Solubility Parameters (HSP), and rigorous experimental protocols to generate precise thermodynamic data.

Physicochemical Characterization & Solvation

Mechanism

To control the solubility of **2-(2-Oxopropoxy)benzotrile**, one must first understand the competing forces within the molecule.

- **Aromatic Benzotrile Core:** The electron-withdrawing nitrile group (-CN) creates a strong dipole, enhancing solubility in polar aprotic solvents (e.g., DMSO, Acetonitrile) via dipole-dipole interactions. [1][2]

- Acetyloxy Chain: The ether oxygen and ketone carbonyl act as hydrogen bond acceptors (HBA).[2] However, the molecule lacks a hydrogen bond donor (HBD), making it lipophilic enough to dissolve in chlorinated solvents but potentially insoluble in water.[1]
- Crystal Lattice Energy: As a derivative of salicylonitrile, the replacement of the hydroxyl group with an acetyl chain typically lowers the melting point (often $< 50^{\circ}\text{C}$ or forming a low-melting solid). This increases the risk of "oiling out" during recrystallization if the solvent system is not carefully tuned.

Predicted Solubility Matrix

Based on Functional Group Analysis and Hansen Solubility Parameters (HSP)

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	Acetone, DMF, DMSO, Acetonitrile	High	Strong dipole-dipole interactions match the nitrile/ketone polarity. [1][2]
Chlorinated	Dichloromethane (DCM), Chloroform	High	Excellent solvation of the aromatic ring and ether linkage.
Polar Protic	Methanol, Ethanol, Isopropanol	Moderate (T-dependent)	Good H-bonding to the ketone/ether acceptors.[1][2] Solubility decreases significantly with chain length (MeOH > EtOH > IPA).[1][2]
Aromatic	Toluene, Xylene	Moderate	Pi-pi stacking interactions with the benzene ring; often used for high-temperature dissolution.[1][2]
Esters/Ethers	Ethyl Acetate, THF, MTBE	High to Moderate	"Like dissolves like" for the ether/ester functionalities.[1][2]
Alkanes	Hexane, Heptane, Cyclohexane	Low (Anti-solvent)	Lack of polarity prevents disruption of the crystal lattice.
Aqueous	Water	Very Low	Hydrophobic aromatic ring dominates; minimal H-bonding capability.[1][2]

Experimental Determination Protocols

As a Senior Application Scientist, I recommend validating the predicted profile with empirical data. The following protocols are designed to be self-validating and reproducible.

Protocol A: Gravimetric Determination of Thermodynamic Solubility

Use this method to generate precise solubility curves (mg/mL vs. Temperature).[2]

Materials:

- **2-(2-Oxopropoxy)benzotrile** (High purity >98%)[1][2]
- Temperature-controlled orbital shaker[1][2]
- 0.45 μm PTFE syringe filters

Workflow:

- Saturation: Add excess solid compound to 10 mL of the target solvent in a sealed vial.
- Equilibration: Agitate at the specific temperature (e.g., 25°C) for 24–48 hours.
 - Validation Step: Check for the presence of undissolved solid.[2] If fully dissolved, add more solid until a precipitate persists.[1][2]
- Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).[2]
- Quantification: Evaporate a known volume of filtrate to dryness under vacuum and weigh the residue.
 - Alternative: Dilute the filtrate and analyze via HPLC (UV detection at ~230 nm).

Protocol B: Dynamic Visual Screening (Polythermal Method)

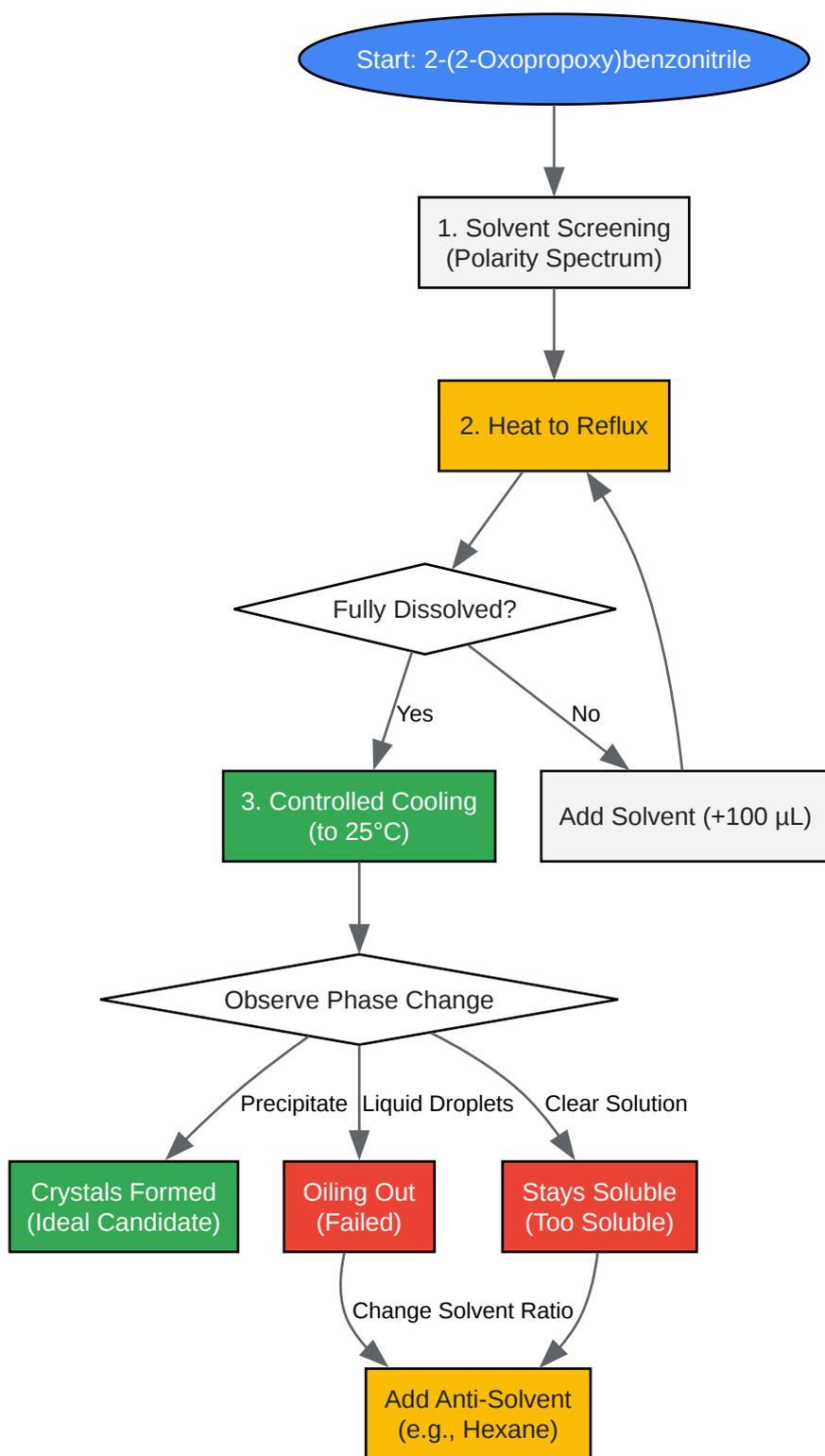
Use this method for rapid solvent selection for recrystallization.[1][2]

- Place 100 mg of compound in a vial.
- Add solvent in 100 μ L increments while heating to reflux.
- Record the volume required for complete dissolution ().[1][2]
- Cool slowly to 25°C and observe crystallization.
- Success Criteria: High recovery of crystals, no oiling out.

Visualization of Experimental Workflows

Figure 1: Solubility Measurement & Optimization Workflow

This diagram outlines the decision logic for determining solubility and selecting a crystallization solvent.



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Caption: Decision tree for evaluating solvent suitability for solubility profiling and crystallization.

Thermodynamic Modeling

For rigorous process development, experimental data should be fitted to the Apelblat Equation.
[2] This allows you to interpolate solubility at any temperature, which is crucial for designing cooling curves in large-scale reactors.[1][2]

- : Mole fraction solubility[1][2]
- : Absolute temperature (Kelvin)[1][2]
- : Empirical constants derived from regression analysis of your experimental data (Protocol A).

Interpretation:

- If B is positive and large, solubility is highly temperature-dependent (ideal for cooling crystallization).[1][2]
- If the curve is flat, evaporative crystallization or anti-solvent addition is required.[1][2]

Application: Process Optimization & Troubleshooting

The "Oiling Out" Phenomenon

A common issue with **2-(2-Oxopropoxy)benzotrile** is "oiling out" (Liquid-Liquid Phase Separation) before crystallization.[1][2] This occurs when the compound's melting point is depressed by the solvent below the saturation temperature.

Solution Strategy:

- Seed Crystals: Always seed the solution at 5–10°C below the saturation point to induce nucleation.[1][2]
- Solvent Switch:
 - If using Ethanol/Water, reduce the water content.[2] Water acts as a strong anti-solvent that can force the hydrophobic compound out as an oil.[1][2]

- Recommended System: Switch to Ethyl Acetate/Heptane.[1][2] The lower polarity difference reduces the risk of oiling out compared to alcohol/water systems.

Recommended Purification System

Based on the structural analysis, the optimal recrystallization system is:

- Primary Solvent: Ethanol or Ethyl Acetate (Dissolve hot).[1][2]
- Anti-Solvent: Water (if using EtOH) or Heptane (if using EtOAc).[1][2]
- Ratio: Determine experimentally via Protocol B, typically starting at 1:1 v/v.

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